3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine, followed by cyclization to form the benzothiazole ring.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction, resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of the desired product in a more efficient manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, ambient temperature.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4-one: Known for its antibacterial properties.
N-(1,3-Benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide: Explored for its potential anti-tubercular activity.
Properties
Molecular Formula |
C16H9NO4S |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C16H9NO4S/c18-11-6-5-8-7-9(16(20)21-14(8)13(11)19)15-17-10-3-1-2-4-12(10)22-15/h1-7,18-19H |
InChI Key |
LFJBGQYAGFAGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O |
Origin of Product |
United States |
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